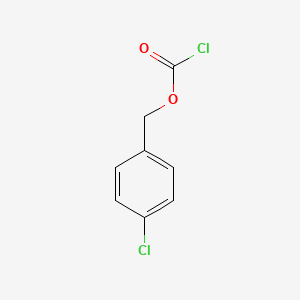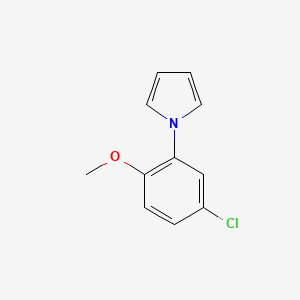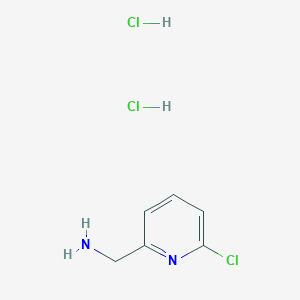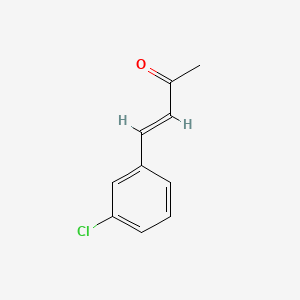
4-Chlorobenzyl carbonochloridate
概要
説明
“4-Chlorobenzyl carbonochloridate” is a variant of “4-Chlorobenzyl chloride”, also known as benzyl chlorocarbonate or Z-chloride . It is the benzyl ester of chloroformic acid and can be described as the chloride of the benzyloxycarbonyl (Cbz or Z) group . In its pure form, it is a water-sensitive oily colorless liquid, although impure samples usually appear yellow .
Molecular Structure Analysis
The X-ray structure of 4-chlorobenzyl chloride shows a perfectly planar chlorobenzene ring with the CH2–Cl bond almost orthogonal .Chemical Reactions Analysis
In the case of primary alcohols, oxidation with hypochlorite allows carboxylic acids to be obtained if an excess is used, since the reaction proceeds through an aldehyde which is subsequently oxidized to acid . Under the pseudo-first-order condition, 4-chlorobenzyl alcohol was oxidized to 4-chlorobenzaldehyde and it was confirmed by product analysis and spectroscopic analysis .Physical And Chemical Properties Analysis
The molecular formula of 4-Chlorobenzyl chloride is C7H6Cl2 . It has a molar mass of 161.03 g/mol . It is a white solid that is soluble in some organic solvents and in aqueous base . The density of 4-chlorophenyl carbonochloridate is 1.365 g/mL at 25 °C (lit.), with a melting point of 30 °C and a boiling point of 100-102 °C/12 mmHg (lit.) .科学的研究の応用
Functionalization of Carbon Nanotubes
- Application: A study on the functionalization of single-walled carbon nanotubes with aryl diazonium salts, including a compound similar to 4-Chlorobenzyl carbonochloridate, showed a two-step mechanism involving chemical adsorption and covalent bond formation. This process could be relevant for modifying the surface properties of carbon nanotubes for various applications in materials science and nanotechnology (Wang & Xu, 2009).
Catalytic Reactions
- Application: Research on palladium-catalyzed substitution and cross-coupling of benzylic fluorides, including 4-chlorobenzyl fluoride, highlighted the potential for regioselective displacement reactions. These findings could be applicable to 4-Chlorobenzyl carbonochloridate in facilitating specific organic synthesis reactions (Blessley et al., 2012).
Photocatalysis
- Application: A study on the photooxidation of 4-chlorophenol on UV-irradiated TiO2 in the presence of nanoporous carbons explored the influence of carbon surface properties on photocatalytic activity. This research suggests that similar compounds like 4-Chlorobenzyl carbonochloridate could have applications in enhancing photocatalytic processes for environmental remediation or green chemistry applications (Matos et al., 2010).
Electrochemical Sensing
- Application: The development of electrochemical sensors based on carbon nanohorns/graphene oxide nanohybrids for detecting 4-nitrochlorobenzene demonstrates the potential of using related compounds for environmental monitoring and analytical chemistry applications. 4-Chlorobenzyl carbonochloridate could similarly be incorporated into sensor technologies to detect specific chemical species (Zhu et al., 2018).
Magnetic Materials
- Application: Research on Co(NCS)2 complexes with 4-(4-chlorobenzyl)pyridine revealed slow magnetic relaxations and a metamagnetic transition, indicating potential applications in developing new magnetic materials or in spintronics. This suggests that compounds like 4-Chlorobenzyl carbonochloridate might be explored for their magnetic properties or in the design of molecular magnets (Werner et al., 2015).
Safety and Hazards
特性
IUPAC Name |
(4-chlorophenyl)methyl carbonochloridate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O2/c9-7-3-1-6(2-4-7)5-12-8(10)11/h1-4H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJWMYYIUFNJDKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC(=O)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60535247 | |
| Record name | (4-Chlorophenyl)methyl carbonochloridate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60535247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6200-36-8 | |
| Record name | (4-Chlorophenyl)methyl carbonochloridate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60535247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-chlorophenyl)methyl chloroformate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[(3-Chloro-1,1'-biphenyl-4-yl)oxy]acetic acid](/img/structure/B3024722.png)

![1-[2-chloro-5-(trifluoromethyl)phenyl]-1H-pyrrole](/img/structure/B3024726.png)

![1-[4-chloro-3-(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B3024728.png)
![1-[2-chloro-5-(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B3024729.png)



